2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
Overview
Description
2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound featuring a thiazolidine ring, a pyridine moiety, and a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves the condensation of pyridine-3-carbaldehyde with thiosemicarbazide to form a Schiff base, followed by cyclization with α-halo acids under basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring or the pyridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiazolidines or pyridines.
Scientific Research Applications
2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function . Additionally, it can form coordination complexes with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid
- 5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is unique due to its specific combination of a thiazolidine ring, a pyridine moiety, and a propanoic acid group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S2/c1-7(11(16)17)14-10(15)9(19-12(14)18)5-8-3-2-4-13-6-8/h2-7H,1H3,(H,16,17)/b9-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYSKVJPLKZMGI-UITAMQMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=CN=CC=C2)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C/C2=CN=CC=C2)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416672 | |
Record name | AC1NSO8S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50416672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5860-92-4 | |
Record name | AC1NSO8S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50416672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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